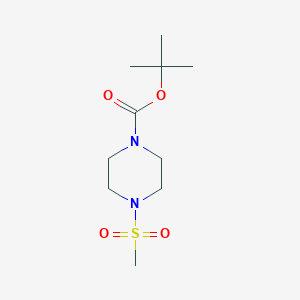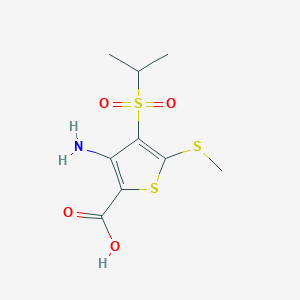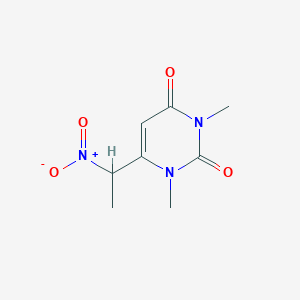![molecular formula C9H17NO B069655 1-[(S)-2-Pyrrolidinyl]cyclopentanol CAS No. 174195-98-3](/img/structure/B69655.png)
1-[(S)-2-Pyrrolidinyl]cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(S)-2-Pyrrolidinyl]cyclopentanol, also known as PCP-OH, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of phencyclidine (PCP), a dissociative anesthetic drug that is known to induce hallucinations and other psychotropic effects. However, unlike PCP, PCP-OH does not possess psychoactive properties and has been found to have potential therapeutic benefits.
Mécanisme D'action
The exact mechanism of action of 1-[(S)-2-Pyrrolidinyl]cyclopentanol is not fully understood. However, it is believed that 1-[(S)-2-Pyrrolidinyl]cyclopentanol acts on the glutamate system in the brain, which is involved in the regulation of mood, cognition, and addiction. 1-[(S)-2-Pyrrolidinyl]cyclopentanol may also modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
Effets Biochimiques Et Physiologiques
1-[(S)-2-Pyrrolidinyl]cyclopentanol has been found to have a range of biochemical and physiological effects. Studies have shown that 1-[(S)-2-Pyrrolidinyl]cyclopentanol can increase the release of dopamine in the brain, which is associated with feelings of pleasure and reward. Additionally, 1-[(S)-2-Pyrrolidinyl]cyclopentanol has been found to increase the activity of certain enzymes that are involved in the breakdown of drugs and other substances in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(S)-2-Pyrrolidinyl]cyclopentanol for lab experiments is that it is a non-psychoactive compound, which means that it can be used safely in animal and human studies. Additionally, 1-[(S)-2-Pyrrolidinyl]cyclopentanol is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one of the limitations of 1-[(S)-2-Pyrrolidinyl]cyclopentanol is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in experiments.
Orientations Futures
There are several future directions for research on 1-[(S)-2-Pyrrolidinyl]cyclopentanol. One area of interest is the development of new drugs that are based on the structure of 1-[(S)-2-Pyrrolidinyl]cyclopentanol. These drugs may have improved pharmacological properties and may be more effective in the treatment of addiction and other disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-[(S)-2-Pyrrolidinyl]cyclopentanol and its effects on the brain and body. This may lead to the development of new treatments for addiction and other neurological disorders.
Méthodes De Synthèse
The synthesis of 1-[(S)-2-Pyrrolidinyl]cyclopentanol involves the reduction of the ketone group in PCP using a reducing agent such as sodium borohydride. This reaction results in the formation of 1-[(S)-2-Pyrrolidinyl]cyclopentanol, which can be purified using various chromatographic techniques.
Applications De Recherche Scientifique
1-[(S)-2-Pyrrolidinyl]cyclopentanol has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of 1-[(S)-2-Pyrrolidinyl]cyclopentanol is in the treatment of addiction. Studies have shown that 1-[(S)-2-Pyrrolidinyl]cyclopentanol can reduce drug-seeking behavior in animals and humans, suggesting that it may be a useful tool in the treatment of addiction.
Propriétés
Numéro CAS |
174195-98-3 |
|---|---|
Nom du produit |
1-[(S)-2-Pyrrolidinyl]cyclopentanol |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-[(2S)-pyrrolidin-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9(5-1-2-6-9)8-4-3-7-10-8/h8,10-11H,1-7H2/t8-/m0/s1 |
Clé InChI |
QQUKQBYVRHYKMW-QMMMGPOBSA-N |
SMILES isomérique |
C1CCC(C1)([C@@H]2CCCN2)O |
SMILES |
C1CCC(C1)(C2CCCN2)O |
SMILES canonique |
C1CCC(C1)(C2CCCN2)O |
Synonymes |
Cyclopentanol, 1-(2S)-2-pyrrolidinyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)
